molecular formula C18H17NO5 B14486993 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate CAS No. 66045-04-3

1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate

Cat. No.: B14486993
CAS No.: 66045-04-3
M. Wt: 327.3 g/mol
InChI Key: DYJACJJEMQWYOM-UHFFFAOYSA-N
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Description

1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an anilino group, a dioxo group, and a phenylpropan-2-yl ethyl carbonate moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of aniline with a dioxo compound, followed by the introduction of a phenylpropan-2-yl group and subsequent carbonate formation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the dioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl methyl carbonate
  • 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl butyl carbonate
  • 1-Anilino-1,3-dioxo-3-phenylpropan-2-yl isopropyl carbonate

Uniqueness

1-Anilino-1,3-dioxo-3-phenylpropan-2-yl ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl carbonate moiety, in particular, differentiates it from similar compounds and influences its reactivity and interactions with other molecules.

Properties

CAS No.

66045-04-3

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(1-anilino-1,3-dioxo-3-phenylpropan-2-yl) ethyl carbonate

InChI

InChI=1S/C18H17NO5/c1-2-23-18(22)24-16(15(20)13-9-5-3-6-10-13)17(21)19-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,19,21)

InChI Key

DYJACJJEMQWYOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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